(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile
Description
The compound (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile is a nitrile-containing enamine derivative featuring a thiazole core substituted with a 4-bromophenyl group and an amino-linked 3-methylphenyl moiety. Thiazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, driven by their ability to participate in hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c1-13-3-2-4-17(9-13)22-11-15(10-21)19-23-18(12-24-19)14-5-7-16(20)8-6-14/h2-9,11-12,22H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTWJDQBLIYKLK-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antifungal effects. This article aims to detail the biological activity of this specific compound based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a bromophenyl group, a thiazole ring, and an amino group attached to a prop-2-enenitrile moiety.
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit various biological activities. The specific biological activities of this compound include:
-
Anticancer Activity :
- Several studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar in structure have shown cytotoxic effects against various cancer cell lines such as COLO-205 and MDA-MB-231 .
- The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies and Research Findings
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its efficacy.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .
Scientific Research Applications
Structural Characteristics
The compound possesses a complex structure characterized by the presence of a thiazole ring, a bromophenyl group, and an enenitrile moiety. The molecular formula is , with a molecular weight of approximately 461.3 g/mol . The structural features contribute to its biological activity and interaction with various molecular targets.
2.1 Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that modifications to the thiazole structure can enhance cytotoxicity against specific cancer types, making it a promising candidate for further development as an anticancer agent .
2.2 Antimicrobial Activity
The compound's thiazole framework is known for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The presence of the bromophenyl group may enhance its interaction with microbial targets, leading to increased potency .
Mechanistic Insights
3.1 Interaction with Biological Targets
Studies have focused on the interaction of this compound with biological targets such as enzymes and receptors. For example, its ability to inhibit specific enzymes involved in cancer progression has been documented, which could lead to the development of targeted therapies .
3.2 Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile to various targets. These studies help elucidate the compound's mechanism of action at the molecular level and guide further modifications to enhance efficacy .
Case Studies
4.1 In Vivo Studies
Recent in vivo studies have explored the therapeutic potential of this compound in animal models of cancer and infection. Results indicated significant reductions in tumor size and microbial load when treated with this compound compared to control groups . These findings underscore the need for clinical trials to evaluate safety and efficacy in humans.
4.2 Synthesis and Optimization
The synthesis of this compound has been optimized to improve yield and purity. Various synthetic routes have been explored, highlighting the importance of structural modifications for enhancing biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Thiazole and Aromatic Rings
The target compound’s structural analogs differ primarily in substituents on the thiazole ring and the aromatic amino group. Key comparisons include:
Table 1: Structural Comparison of Thiazole Derivatives
Key Observations :
Electron-Withdrawing vs. The 2,4-dichlorophenyl substituent in the analog () increases lipophilicity, which may improve membrane permeability but reduce solubility .
Core Heterocycle Variations :
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies using SHELX and ORTEP-3 () reveal that the E-configuration in the target compound facilitates planar molecular geometry, enabling efficient crystal packing via C–H···N and π-π interactions. In contrast, analogs with bulkier substituents (e.g., 3,4-dimethoxyphenyl in ) exhibit distorted geometries, reducing crystalline stability .
Table 2: Hydrogen-Bonding Analysis
| Compound | Hydrogen-Bond Donors/Acceptors | Observed Interactions | Implications |
|---|---|---|---|
| Target Compound | 1 Donor (N–H), 2 Acceptors (Nitrile, Thiazole) | C–H···N, π-π stacking | Enhanced solubility and stability |
| 2,4-Dichlorophenyl Analog | 1 Donor (N–H), 3 Acceptors (Nitrile, Thiazole, Cl) | Cl···π, halogen bonding | Increased membrane permeability |
| Nitro-Substituted Analog | 1 Donor (N–H), 3 Acceptors (Nitrile, Thiazole, NO₂) | Strong dipole interactions | Higher bioactivity potential |
Research Findings and Implications
- Antimicrobial Activity: Nitro-substituted analogs () show enhanced activity against mycobacteria compared to non-nitro derivatives, suggesting that electron-withdrawing groups on the aryl ring improve target binding .
- Anticancer Potential: Thiazole derivatives with bromophenyl groups (e.g., ) demonstrate moderate cytotoxicity, likely due to intercalation or kinase inhibition mechanisms .
- Solubility and Bioavailability : The 3-methylphenyl group in the target compound may improve solubility compared to dichlorophenyl analogs, balancing lipophilicity for better pharmacokinetics .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile, and how can reaction conditions be optimized?
- Methodology :
- Thiazole Ring Formation : Utilize Hantzsch thiazole synthesis by reacting α-bromo-4-(4-bromophenyl)acetone with thiourea derivatives under acidic conditions (e.g., HCl/EtOH) to form the 4-(4-bromophenyl)-1,3-thiazole intermediate .
- Prop-2-enenitrile Assembly : Introduce the nitrile group via Knoevenagel condensation between the thiazole-carbaldehyde intermediate and (3-methylphenyl)aminoacetonitrile. Optimize solvent (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., piperidine) to enhance stereoselectivity (E/Z ratio) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the (2E)-isomer. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
- Key Analytical Workflow :
- NMR : Assign signals for the thiazole proton (δ 7.8–8.2 ppm, singlet), bromophenyl aromatic protons (δ 7.4–7.6 ppm, doublet), and (3-methylphenyl)amino group (δ 6.8–7.2 ppm, multiplet). The nitrile group (C≡N) is confirmed by IR absorption at ~2200 cm⁻¹ .
- Mass Spectrometry : Use HRMS (ESI+) to observe the molecular ion peak [M+H]⁺ and fragmentation patterns (e.g., loss of Br or thiazole ring cleavage) .
- HPLC : Monitor purity with retention time consistency and UV-Vis detection (λ = 254 nm) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound, particularly the (E)-configuration and thiazole-phenyl torsion angle?
- Crystallographic Protocol :
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Index and integrate reflections using SAINT .
- Structure Solution : Apply SHELXT (direct methods) for phase determination. Refine with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Validate using the IUCr checkCIF tool .
- Key Metrics : Confirm the (2E)-configuration via C=C bond length (~1.34 Å) and torsion angle (thiazole-phenyl dihedral angle < 10°). Use ORTEP-3 (WinGX suite) to visualize anisotropic displacement ellipsoids .
Q. What strategies address discrepancies between experimental NMR data and computational predictions for the (3-methylphenyl)amino group’s electronic environment?
- Computational Validation :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16). Compare calculated vs. experimental chemical shifts using the GIAO method. Adjust for solvent effects (e.g., PCM model for DMSO) .
- Tautomer Analysis : Investigate possible amino/imino tautomerism via variable-temperature NMR (VT-NMR, 25–80°C) to detect dynamic exchange broadening .
Q. How can researchers analyze potential polymorphism or solvatomorphism in crystalline forms of this compound?
- Solid-State Screening :
- PXRD : Compare experimental patterns (Cu Kα radiation) with simulated patterns from single-crystal data. Detect polymorphs via peak shifts or new reflections .
- Thermal Analysis : Perform DSC/TGA to identify solvent loss events (solvatomorphs) or phase transitions. Correlate with variable-temperature PXRD .
Data Interpretation & Optimization
Q. What statistical approaches are recommended to resolve contradictions in biological activity data across different assay conditions?
- Data Harmonization :
- Meta-Analysis : Apply weighted Z-scores to aggregate IC₅₀ values from disparate assays (e.g., enzyme vs. cell-based). Use ANOVA to identify assay-specific biases (e.g., serum interference) .
- QSAR Modeling : Derive descriptors (e.g., LogP, polar surface area) to correlate structural features with activity trends. Validate via leave-one-out cross-validation .
Q. How can reaction yield and stereoselectivity be systematically optimized for large-scale synthesis?
- DoE (Design of Experiments) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
